1-[3-Bromo-4-(3-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione
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Overview
Description
1-[3-bromo-4-(3-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione is a complex organic compound that features a diazinane ring substituted with bromine and fluorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-bromo-4-(3-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromine and fluorophenoxy groups: These substituents are introduced through electrophilic aromatic substitution reactions. The bromine atom can be added using bromine or N-bromosuccinimide (NBS) as the brominating agent, while the fluorophenoxy group can be introduced using a suitable fluorophenol derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[3-bromo-4-(3-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-bromo-4-(3-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-[3-bromo-4-(3-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[3-bromo-4-(4-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione: Similar structure but with a different position of the fluorine atom.
1-[3-chloro-4-(3-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione: Similar structure but with chlorine instead of bromine.
Uniqueness
1-[3-bromo-4-(3-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H12BrFN2O3 |
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Molecular Weight |
379.18 g/mol |
IUPAC Name |
1-[3-bromo-4-(3-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C16H12BrFN2O3/c17-13-9-11(20-7-6-15(21)19-16(20)22)4-5-14(13)23-12-3-1-2-10(18)8-12/h1-5,8-9H,6-7H2,(H,19,21,22) |
InChI Key |
LTVDPYASMMXOOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)OC3=CC(=CC=C3)F)Br |
Origin of Product |
United States |
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